molecular formula C13H16O2 B179516 1-Hydroxycyclohexyl phenyl ketone CAS No. 947-19-3

1-Hydroxycyclohexyl phenyl ketone

Cat. No. B179516
CAS RN: 947-19-3
M. Wt: 204.26 g/mol
InChI Key: QNODIIQQMGDSEF-UHFFFAOYSA-N
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Description

1-Hydroxycyclohexyl phenyl ketone is a photoinitiator (PI) molecule that can be used in chain transfer polymerization . It can be incorporated in the polymeric matrix by the addition of a chromophore as a pendant group . It is used as a photoinitiator in UV-radiation-curable technologies which are used in various applications and industry branches such as printing and packaging, coatings, furniture and flooring, and adhesives .


Synthesis Analysis

The synthesis of 1-Hydroxycyclohexyl phenyl ketone involves several steps . Firstly, cyclohexyl carbonyl chloride is prepared from cyclohexane carboxylic acid and thionyl chloride . Secondly, cyclohexyl phenyl ketone is synthesized from benzene and the above-mentioned cyclohexyl carbonyl chloride in the presence of anhydrous aluminium trichloride as a catalyst . Finally, α - hydroxycyclohexyl phenyl ketone is prepared from cyclohexyl phenyl ketone by chlorination and hydrolysis in the presence of NaOH (aq), CCl4 and benzalkonium bromide as phase transfer catalyst .


Molecular Structure Analysis

The molecular formula of 1-Hydroxycyclohexyl phenyl ketone is C13H16O2 . The structure of this compound can be represented as HOC6H10COC6H5 .


Chemical Reactions Analysis

1-Hydroxycyclohexyl phenyl ketone has been reported to mediate the oxidation of primary alcohols and aldehydes to acids via hydride transfer reactions .


Physical And Chemical Properties Analysis

1-Hydroxycyclohexyl phenyl ketone is slightly soluble in water (1108 mg/L at 25°C) and soluble in acetone, butyl acetate, methanol and toluene . Its boiling point is 175 °C/15 mmHg (lit.) and melting point is 47-50 °C (lit.) .

Scientific Research Applications

Application in UV-radiation-curable Technologies

  • Summary of the Application : 1-HCHPK is used as a photoinitiator in UV-radiation-curable technologies . These technologies are used in various applications and industry branches such as printing and packaging, coatings, furniture and flooring, and adhesives .
  • Results or Outcomes : The use of 1-HCHPK in these applications results in materials that are quickly and efficiently cured, improving the speed and efficiency of manufacturing processes. The cured materials also exhibit excellent properties such as durability and resistance to yellowing .

Application in Environmental Toxicology

  • Summary of the Application : 1-HCHPK has been studied for its potential environmental hazard, particularly its toxicity to freshwater microcrustaceans .
  • Methods of Application : In the study, the acute and long-term toxicity of 1-HCHPK to freshwater microcrustaceans was assessed in environmentally relevant conditions using natural waters .
  • Results or Outcomes : The results showed that the acute toxicity of 1-HCHPK (L (E)C 50) to pelagic Thamnocephalus platyurus and Daphnia magna and benthic Heterocypris incongruens ranged between 27 and 55 mg/L . Further, the long-term exposure of D. magna to low levels of 1-HCHPK (0.1 and 1.0 mg/L) did not affect ephippia hatching or organismal fitness, even in three successive daphnid generations . Thus, 1-HCHPK did not pose a hazard to the freshwater microcrustaceans at concentrations < 1 mg/L in the environmentally relevant conditions .

Application in Chain Transfer Polymerization

  • Summary of the Application : 1-HCHPK is used as a photoinitiator (PI) molecule in chain transfer polymerization . PI can be incorporated in the polymeric matrix by the addition of a chromophore as a pendant group . It may be used as a component that facilitates UV curing and also as a base material in the formation of the block and grafted copolymers .
  • Results or Outcomes : The use of 1-HCHPK in these applications results in polymers that are quickly and efficiently synthesized, improving the speed and efficiency of manufacturing processes. The synthesized polymers also exhibit excellent properties such as durability and resistance to yellowing .

Application in Oxidation Reactions

  • Summary of the Application : 1-HCHPK is used as an oxidant in oxidation reactions . It has been used for the oxidation of primary alcohols and aldehydes to the corresponding carboxylic acids .
  • Methods of Application : In the oxidation reactions, 1-HCHPK is mixed with the compound that is to be oxidized (such as a primary alcohol or an aldehyde) in the presence of a base like NaOH . The reaction mixture is then heated to facilitate the oxidation reaction .
  • Results or Outcomes : The use of 1-HCHPK in these applications results in the efficient conversion of primary alcohols and aldehydes to the corresponding carboxylic acids . The procedure is easy to handle, provides high yields, and shows good to excellent functional group tolerance even in the presence of vulnerable secondary alcohols and tert-butanesulfinamides .

Safety And Hazards

When handling 1-Hydroxycyclohexyl phenyl ketone, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended .

properties

IUPAC Name

(1-hydroxycyclohexyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16O2/c14-12(11-7-3-1-4-8-11)13(15)9-5-2-6-10-13/h1,3-4,7-8,15H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNODIIQQMGDSEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044748
Record name (1-Hydroxycyclohexyl)(phenyl)methanone
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, Liquid
Record name Methanone, (1-hydroxycyclohexyl)phenyl-
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Product Name

1-Hydroxycyclohexyl phenyl ketone

CAS RN

947-19-3
Record name 1-Hydroxycyclohexyl phenyl ketone
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Record name Hydroxycyclohexyl phenyl ketone
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Record name 1-Hydroxycyclohexyl phenyl ketone
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Record name Methanone, (1-hydroxycyclohexyl)phenyl-
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Record name (1-Hydroxycyclohexyl)(phenyl)methanone
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Record name Hydroxycyclohexyl phenyl ketone
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Record name HYDROXYCYCLOHEXYL PHENYL KETONE
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Synthesis routes and methods I

Procedure details

To 900 parts by weight of methyl ethyl ketone were added 100 parts by weight of cyclohexanone, 750 parts by weight of partially caprolactone-modified polyfunctional acrylate (DPCA-20, produced by Nippon Kayaku Co., Ltd.), 200 parts by weight of a silica sol (MIBK-ST, produced by Nissan Chemical Industries, Ltd.) and 50 parts by weight of a photopolymerization initiator (IRGACURE 184, produced by Ciba Specialty Chemicals Corp.), followed by stirring. The mixture was filtered through a polypropylene filter having a pore size of 0.4 μm to prepare Coating solution A for hardcoat layer.
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Synthesis routes and methods II

Procedure details

A protective layer coating solution was prepared by mixing 3 parts by mass of pentaerythritol hexaacrylate (KAYARAD DPHA, produced by Nippon Kayaku Co., Ltd.), 3 parts by mass of an urethane acrylate oligomer (ART RESIN UN-3320HA, produced by Negami Chemical Industrial Co., Ltd.), 3 parts by mass of an acrylic acid ester of dipentaerythritol caprolactone (KAYARAD DPCA-120, produced by Nippon Kayaku Co., Ltd.), 1 part by mass of a silica (P-526, produced by Mizusawa Industrial Chemicals, Ltd.), 0.5 parts by mass of a photopolymerization initiator (IRGACURE 184, produced by Nihon Ciba-Geigy K.K.), and 11 parts by mass of isopropyl alcohol, and sufficiently agitating and dispersing the mixture with the use of a ball mill, such that the average particle diameter became approximately 3 μm.
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Synthesis routes and methods III

Procedure details

A process of claim 9 wherein 1-phenyl-2-hydroxy-2-methyl-1-propanone, 1-(4-isopropylphenyl)-2-hydroxy-2-methyl-1-propanone or 1-hydroxycyclohexyl phenyl ketone is prepared by utilizing the corresponding ketone 1-phenyl-2-methyl-1-propanone, 1-(4-isopropylphenyl)-2-methyl-1-propanone or cyclohexyl phenyl ketone in said process.
[Compound]
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ketone 1-phenyl-2-methyl-1-propanone
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Synthesis routes and methods IV

Procedure details

100 parts by weight of a 25% ethyl acetate solution of an acrylic copolymer having a weight average molecular weight of 300,000, prepared from 60 parts by weight of butyl acrylate, 10 parts by weight of methyl methacrylate and 30 parts by weight of 2-hydroxyethyl acrylate, was reacted with 7.0 parts by weight of methacryloyloxyethyl isocyanate to thereby obtain an energy radiation curable copolymer. 0.5 part by weight of polyisocyanate compound (Coronate L produced by Nippon Polyurethane Industry Co., Ltd.) and 1.0 part by weight of photopolymerization initiator (Irgacure 184 produced by Ciba Specialty Chemicals K.K.) were mixed with 100 parts by weight, in terms of solid contents, of the energy radiation curable copolymer, thereby obtaining an energy radiation curable pressure sensitive adhesive.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxycyclohexyl phenyl ketone
Reactant of Route 2
1-Hydroxycyclohexyl phenyl ketone
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1-Hydroxycyclohexyl phenyl ketone
Reactant of Route 4
1-Hydroxycyclohexyl phenyl ketone
Reactant of Route 5
Reactant of Route 5
1-Hydroxycyclohexyl phenyl ketone
Reactant of Route 6
1-Hydroxycyclohexyl phenyl ketone

Citations

For This Compound
1,820
Citations
K Yamaji, Y Kawasaki, K Yoshitome… - Biological and …, 2012 - jstage.jst.go.jp
… In this study, 1-hydroxycyclohexyl phenyl ketone (1-HCHPK) was detected in injection solution from polyethylene ampoules. Therefore, we hypothesized that 1-HCHPK was a potential …
Number of citations: 22 www.jstage.jst.go.jp
Y Lu, WY Tan, Y Ding, W Chen… - The Journal of Organic …, 2023 - ACS Publications
… , we report our comprehensive results toward the oxidation of primary alcohols and aldehydes to acids via hydride transfer reactions mediated by 1-hydroxycyclohexyl phenyl ketone. …
Number of citations: 3 pubs.acs.org
I Blinova, A Lukjanova, H Vija, M Mortimer, M Heinlaan - Water, 2023 - mdpi.com
… 1-Hydroxycyclohexyl phenyl ketone (1-HCHPK) is a widely used photoinitiator, eg, in UV-radiation-curable technologies such as 3D-printing, plastic coatings and construction materials. …
Number of citations: 3 www.mdpi.com
SS Zokande, DK Inamdar, DA Gosar - Methyl-2-Benzoyl Benzoate and - papers.ssrn.com
… 1-Hydroxycyclohexyl phenyl ketone. To confirm this finding commercially available standard of 1-hydroxycyclohexyl phenyl ketone … identity of 1-hydroxycyclohexyl phenyl ketone. From …
Number of citations: 0 papers.ssrn.com
X Li, J Shi, K Wu, F Luo, S Zhang, X Guan… - Journal of Photochemistry …, 2017 - Elsevier
… On the other hand, 1-hydroxycyclohexyl phenyl ketone (HCPK) is one of the most popular photoinitiators in commercial ultraviolet-light cured resins, which can not be used in water-…
Number of citations: 6 www.sciencedirect.com
Y Zhou, R Zhong, Z Wang - Journal of Chemical Research, 2022 - journals.sagepub.com
… HHMP or 1-hydroxycyclohexyl phenyl ketone photoinitiator. … or 1-hydroxycyclohexyl phenyl ketone (HCPK) photoinitiator. … , such as 1-hydroxycyclohexyl phenyl ketone (HCPK), which is …
Number of citations: 2 journals.sagepub.com
XT Phan - J. Radiat. Curing;(United States), 1986 - osti.gov
The photopolymerization of methyl methacrylate (MMA) in a dilute benzene solution containing 2,2-dimethoxy-2-phenylacetophenone (DMPA) or 1-hydroxycyclohexyl phenyl ketone (…
Number of citations: 16 www.osti.gov
M DAKKACH, Z ALLOUNI, A ATLAMSANI, S SEBTI - researchgate.net
… On the other hand, 1hydroxycyclohexyl phenyl ketone was completely recovered under the same conditions (entry 12). This is probably due to the steric effect of cyclohexyl beside …
Number of citations: 0 www.researchgate.net
PM Kamatam, V Sanambatla, S Kalluru - jmpas.com
… Condensation of 1-hydroxycyclohexyl phenyl ketone with hydrazine carbothioamide produced a new Schiff base, 2-(1-hydroxycyclohexyl) phenyl methylene hydrazine carbothioamide. …
Number of citations: 0 jmpas.com
XT Phan - J. Radiat. Curing;(United States), 1986 - osti.gov
The interaction of molecular oxygen with radicals arising from the Norrish Type I cleavage of 2,2-dimethoxy-2-phenyl-acetophenone (DMPA) and 1-hydroxycyclohexyl phenyl ketone (…
Number of citations: 0 www.osti.gov

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